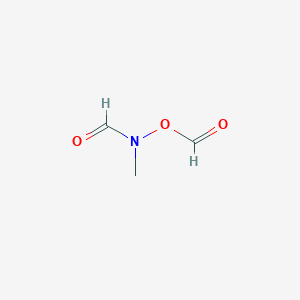

N-(Formyloxy)-N-methylformamide

Description

N-Methylformamide (NMF, CH₃NHCHO) is a polar, water-miscible solvent and a derivative of formamide. It is characterized by a planar structure with a formyl group attached to a methylamine moiety. NMF is synthesized via high-pressure reactions involving methanol, carbon monoxide, and ammonia at 150–300°C . Industrially, it serves as a solvent in polymer processing and organic synthesis. Pharmacologically, NMF exhibits antitumor properties by inducing terminal differentiation in human leukemia cells (e.g., HL60) and inhibiting tumor growth in murine models (e.g., S180 sarcoma) at concentrations as low as 0.1% . Its cytotoxicity is linked to glutathione depletion and interference with microtubule networks, enhancing the efficacy of chemotherapeutic agents like doxorubicin .

Properties

CAS No. |

497266-01-0 |

|---|---|

Molecular Formula |

C3H5NO3 |

Molecular Weight |

103.08 g/mol |

IUPAC Name |

[formyl(methyl)amino] formate |

InChI |

InChI=1S/C3H5NO3/c1-4(2-5)7-3-6/h2-3H,1H3 |

InChI Key |

LRSJBGULDQENCX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)OC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Formyloxy)-N-methylformamide typically involves the formylation of N-methylformamide. One common method is the reaction of N-methylformamide with formic acid under dehydrating conditions. This reaction can be catalyzed by various agents, including acid catalysts and transition metal catalysts .

Industrial Production Methods

In industrial settings, the production of N-(Formyloxy)-N-methylformamide can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(Formyloxy)-N-methylformamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding formyl derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various formyl and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Reactions

N-(Formyloxy)-N-methylformamide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly in the formation of amides and isocyanates. The compound can facilitate the conversion of primary and secondary amines into their corresponding N-formamides, showcasing its utility in amine functionalization processes .

Table 1: Reactions Involving N-(Formyloxy)-N-methylformamide

| Reaction Type | Conditions | Products |

|---|---|---|

| N-formylation | Mild conditions with catalysts | N-formamides |

| Amidation | Presence of leaving groups | Amides |

| Isocyanate Formation | Reacts with isocyanates | Various isocyanates |

Biochemical Applications

Role in Biochemistry

The compound has been identified as a versatile reagent in biochemical research. It plays a significant role in nucleic acids research, particularly in the synthesis of modified nucleotides which are crucial for studying RNA and DNA interactions .

Case Study: Nucleic Acid Modification

A study demonstrated that N-(Formyloxy)-N-methylformamide can be used to introduce formyl groups into nucleobases, enhancing their reactivity and stability. This modification is pivotal for developing new therapeutic agents targeting genetic material .

Material Science

Use as a Solvent

N-(Formyloxy)-N-methylformamide exhibits properties that make it suitable as a solvent in various industrial applications. Its polarity allows it to dissolve a wide range of organic compounds, making it valuable in processes such as polymer synthesis and extraction methods .

Table 2: Properties Relevant to Material Science

| Property | Value |

|---|---|

| Boiling Point | 180 °C |

| Density | 1.06 g/cm³ |

| Solubility | Miscible with water |

Toxicological Insights

While exploring its applications, it is crucial to consider the toxicological profile of N-(Formyloxy)-N-methylformamide. Studies indicate that its metabolites may exhibit varying degrees of toxicity, which necessitates careful handling and risk assessment during laboratory use .

Table 3: Toxicity Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rats) | 4000-7077 mg/kg |

| Skin Absorption | Moderate toxicity |

| Eye Irritation | Irritating |

Mechanism of Action

The mechanism of action of N-(Formyloxy)-N-methylformamide involves its interaction with various molecular targets. The formyl group can participate in electrophilic reactions, while the methyl group provides steric hindrance, influencing the compound’s reactivity. The pathways involved include formylation and methylation reactions, which are crucial in the synthesis of formylated and methylated derivatives .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties

Table 2: Toxicological and Pharmacological Comparison

Table 3: Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.